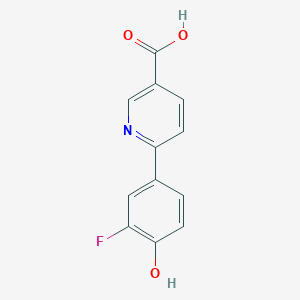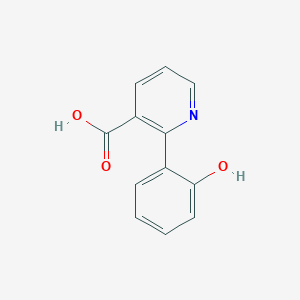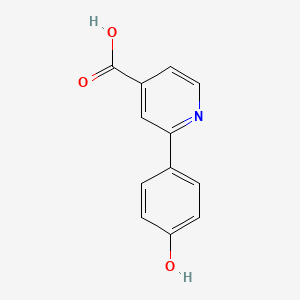
6-(4-Hydroxyphenyl)picolinic acid, 95%
Übersicht
Beschreibung
6-(4-Hydroxyphenyl)picolinic acid (6-HPA) is an organic compound with the molecular formula C8H7NO3. It is a white crystalline solid that is soluble in water and has a melting point of 130-131°C. 6-HPA is a member of the picolinic acid family, which consists of compounds containing a pyridine ring and a carboxylic acid group. It is a metabolite of the amino acid tyrosine and is involved in the biosynthesis of melanin, a pigment that gives color to skin, hair, and eyes. 6-HPA has a variety of applications in scientific research, including its use as an antioxidant, a chelating agent, and an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
6-(4-Hydroxyphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used as an antioxidant to scavenge free radicals and protect cells from oxidative damage. It has also been used as a chelating agent to bind metals and as an inhibitor of enzymes such as tyrosinase and NADPH oxidase. 6-(4-Hydroxyphenyl)picolinic acid, 95% has been used to study the effects of oxidative stress on cells and has been studied for its potential role in cancer prevention.
Wirkmechanismus
6-(4-Hydroxyphenyl)picolinic acid, 95% has been found to act as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. It has also been found to act as an inhibitor of NADPH oxidase, an enzyme involved in the production of reactive oxygen species. In addition, 6-(4-Hydroxyphenyl)picolinic acid, 95% has been found to scavenge free radicals, which are thought to be responsible for oxidative damage to cells.
Biochemical and Physiological Effects
6-(4-Hydroxyphenyl)picolinic acid, 95% has been found to have antioxidant properties, which may protect cells from oxidative damage. It has also been found to inhibit tyrosinase and NADPH oxidase, which may have implications for cancer prevention. In addition, 6-(4-Hydroxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is inexpensive and readily available, and it is relatively stable and easy to handle. In addition, it can be used in a variety of experiments, including those involving enzymes, free radicals, and oxidative stress. However, there are also some limitations to using 6-(4-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments. Its solubility in water is limited, and it can be difficult to dissolve in organic solvents. In addition, it is not very soluble in polar solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 6-(4-Hydroxyphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of oxidative stress on cells and its potential role in cancer prevention. It could also be used to study the effects of tyrosinase and NADPH oxidase inhibitors on melanin production. In addition, 6-(4-Hydroxyphenyl)picolinic acid, 95% could be used to study the effects of free radical scavenging on oxidative damage to cells. Finally, 6-(4-Hydroxyphenyl)picolinic acid, 95% could be used to study the anti-inflammatory and anti-microbial effects of the compound.
Synthesemethoden
6-(4-Hydroxyphenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-hydroxybenzoic acid and pyridine to form 4-hydroxyphenylpicolinic acid. The second step involves the reduction of 4-hydroxyphenylpicolinic acid to 6-(4-Hydroxyphenyl)picolinic acid, 95% using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Eigenschaften
IUPAC Name |
6-(4-hydroxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-6-4-8(5-7-9)10-2-1-3-11(13-10)12(15)16/h1-7,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGNKOYVTILUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244284 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261996-27-3 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




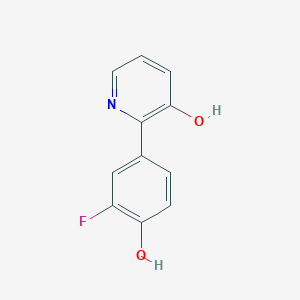


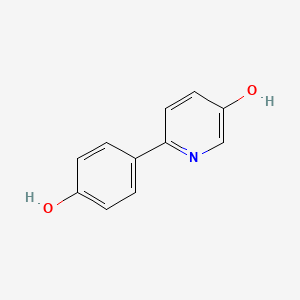
![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)


